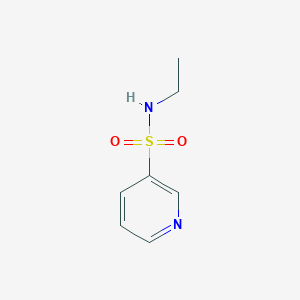

N-Ethylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethylpyridine-3-sulfonamide (NEP3S) is a novel organic compound with a wide range of applications in both scientific research and industrial applications. NEP3S is a highly versatile compound, and its potential has been explored in a variety of fields, including drug development, biochemistry, and materials science.

Scientific Research Applications

1. Chemical Synthesis and Medicinal Chemistry

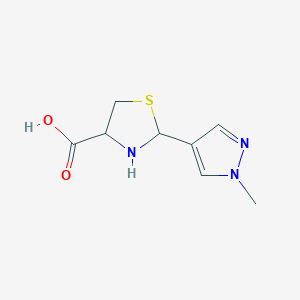

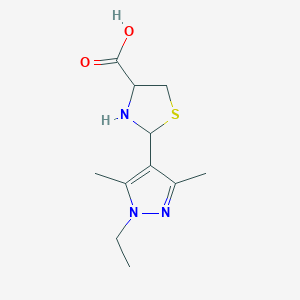

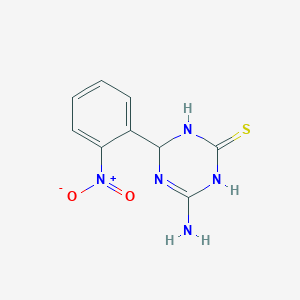

N-Ethylpyridine-3-sulfonamide and its derivatives have been explored in chemical synthesis, focusing on the construction of nitrogen-containing heterocycles, which are significant in medicinal chemistry. For instance, the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been reported. These compounds are synthesized via the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. The synthesized compounds could have potential applications in medicinal chemistry due to their structural complexity and potential bioactivity Rozentsveig et al., 2013.

Additionally, the synthesis and complexation of monotosylated 4-aminopyridine with Nickel (II) and Iron (II) ions have been studied, aiming to explore the biological and catalytic potential of these complexes in pharmaceutical and chemical industries Orie et al., 2021.

2. Environmental Chemistry and Pollution Studies

This compound derivatives have also been investigated in environmental chemistry, particularly regarding their role in the biodegradation and bioaccumulation of pollutants. Studies on the pesticide Sulfluramid, which contains N-ethyl perfluorooctane sulfonamide (EtFOSA) as an active ingredient, have shown its extensive use and its potential environmental impact. Research in this area focuses on understanding the uptake, leaching, and biodegradation of these compounds in various environmental contexts, such as soil-carrot mesocosms Zabaleta et al., 2018.

Furthermore, the occurrence of EtFOSA and its transformation products in different environmental matrices has been extensively studied, indicating the widespread presence of these compounds due to the use of Sulfluramid in agriculture Nascimento et al., 2018.

3. Analytical Chemistry

In the field of analytical chemistry, this compound and its derivatives are used as targets and analytes in the development of detection methods. For example, a method has been established to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography, highlighting the importance of monitoring these compounds in the food supply chain Premarathne et al., 2017.

Mechanism of Action

Target of Action

N-Ethylpyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes involved in the folate synthesis pathway . These enzymes include dihydropteroate synthetase and carbonic anhydrase . The inhibition of these enzymes disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Mode of Action

This compound acts by competitively inhibiting the enzymes involved in the folate synthesis pathway . By binding to the active sites of these enzymes, it prevents the normal substrates from binding, thereby inhibiting the enzymes’ function . This results in a disruption of the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed throughout the body

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of essential metabolites through the inhibition of enzymes in the folate synthesis pathway, this compound prevents bacteria from growing and proliferating .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other substances that may interact with the compound . .

Biochemical Analysis

Biochemical Properties

N-Ethylpyridine-3-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it can interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity . This interaction is crucial in studying the enzyme’s function and the biochemical pathways they regulate.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, it can alter the normal functioning of cells, leading to changes in cell behavior and metabolism . This compound’s impact on gene expression can provide insights into the regulatory mechanisms of genes and their role in cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of enzymes, inhibiting their activity and preventing them from catalyzing biochemical reactions . This inhibition can lead to changes in gene expression and cellular metabolism, as the normal biochemical pathways are disrupted. The compound’s ability to inhibit enzyme activity makes it a valuable tool in studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity, affecting cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant adverse effects . At high doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s inhibition of specific enzymes can alter metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways . This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and effectiveness in biochemical research.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization affects the compound’s activity and function, as it interacts with enzymes and proteins within these compartments

properties

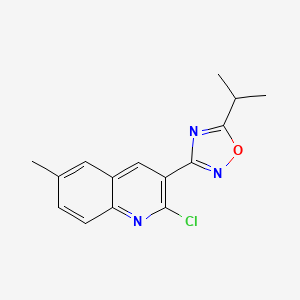

IUPAC Name |

N-ethylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPLNORLLKQJBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649578 |

Source

|

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4810-40-6 |

Source

|

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)